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Introduction
Delamanid, marketed under the brand name Deltyba®, is a crucial therapeutic agent in the

global fight against tuberculosis (TB), specifically for cases of multidrug-resistant tuberculosis

(MDR-TB).[1] Developed by Otsuka Pharmaceutical, Delamanid is a member of the nitro-

dihydro-imidazooxazole class of compounds, representing a significant advancement in TB

treatment.[1][2] Its novel mechanism of action and demonstrated efficacy in clinical trials have

led to its approval by regulatory agencies in several regions, including the European Union,

Japan, and South Korea, and its inclusion in the World Health Organization's (WHO) List of

Essential Medicines.[1][3] This guide provides a comprehensive overview of the therapeutic

applications of Delamanid, its mechanism of action, clinical trial data, and relevant experimental

protocols to inform further research and drug development efforts.

Mechanism of Action
Delamanid is a prodrug that requires activation within the Mycobacterium tuberculosis (Mtb)

bacillus.[4][5] The activation is mediated by the deazaflavin-dependent nitroreductase (Ddn), an

enzyme that utilizes the F420 coenzyme system unique to mycobacteria.[6][7] This process

generates a reactive intermediate metabolite and nitric oxide.[6][7]
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The primary mode of action of this activated metabolite is the inhibition of the synthesis of

essential mycobacterial cell wall components, specifically methoxy-mycolic and keto-mycolic

acids.[1][4][5][6] By disrupting the production of these mycolic acids, Delamanid effectively

destabilizes the bacterial cell wall, leading to cell death.[1][3] This targeted mechanism

provides potent activity against both replicating and dormant Mtb bacilli.[6]
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Mechanism of action of Delamanid.

Therapeutic Applications and Clinical Efficacy
Delamanid is indicated for the treatment of pulmonary MDR-TB in adult and pediatric patients

when an effective treatment regimen cannot otherwise be composed due to resistance or

tolerability issues.[8] It is always administered as part of a combination therapy with other anti-

TB drugs to prevent the development of resistance.[3]

Clinical Trial Data Summary
Numerous clinical trials have evaluated the safety and efficacy of Delamanid. The tables below

summarize key quantitative data from pivotal studies.

Table 1: Sputum Culture Conversion (SCC) Rates in Adult MDR-TB Patients
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Trial
Treatment
Group

Duration
SCC Rate
(%)

p-value vs.
Placebo

Reference

Phase IIb

(Trial 204)

Delamanid

100 mg BID +

OBR

2 months 45.4 <0.001 [8]

Delamanid

200 mg BID +

OBR

2 months 41.9 <0.001 [6]

Placebo +

OBR
2 months 29.6 - [6][8]

Phase III

(Trial 213)

Delamanid +

OBR
6 months

Not

statistically

significant

difference in

time to

conversion

0.2157 [9]

OBR: Optimized Background Regimen; BID: Twice daily

Table 2: Treatment Outcomes in Adult MDR-TB Patients (24-Month Follow-up)

Study
Treatment
Group

Favorable
Outcome (%)

Mortality Rate
(%)

Reference

Observational

Study 116

Delamanid ≥6

months + OBR
74.5 1.0 [10][11]

Delamanid ≤2

months + OBR
55.0 8.3 [10][11]

Table 3: Pediatric MDR-TB Clinical Trial Outcomes (Trial 232 & 233)
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Age Group Delamanid Dosage

Favorable
Treatment
Outcome at 24
months (%)

Reference

0-17 years Weight-based 89.2 [12]

Experimental Protocols
This section outlines the methodologies for key experiments cited in Delamanid research. The

details provided are based on publicly available information from clinical trial registrations and

publications.

In Vitro Drug Susceptibility Testing (DST)
Objective: To determine the minimum inhibitory concentration (MIC) of Delamanid against

clinical isolates of M. tuberculosis.

Methods:

Resazurin Microtiter Assay (REMA):

A range of Delamanid concentrations (e.g., 0.0005 to 32.0 mg/L) are prepared in a 96-

well microtiter plate.[9]

A standardized inoculum of Mtb is added to each well.

The plates are incubated, after which a resazurin solution is added.

The MIC is determined as the lowest drug concentration that prevents the color change

of resazurin (blue to pink), indicating inhibition of bacterial growth.[9]

BACTEC™ MGIT™ 960 System:

Serial dilutions of Delamanid (e.g., 0.0005 to 16.0 mg/L) are added to MGIT tubes.[9]

The tubes are inoculated with a standardized Mtb suspension.
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The instrument automatically monitors for mycobacterial growth. The MIC is the lowest

concentration of Delamanid that inhibits growth.[9]

Agar Proportion Method:

This method is used for confirmation of resistance.[9]

A defined number of Mtb bacilli are plated on drug-free and drug-containing (at a critical

concentration) Middlebrook 7H10 or 7H11 agar.

Resistance is defined as a growth rate on the drug-containing medium that is more than

1% of the growth on the drug-free medium.

Clinical Trial Protocol: Phase III Efficacy and Safety
Study (NCT01424670)

Objective: To evaluate the efficacy and safety of Delamanid administered for six months in

combination with an Optimized Background Regimen (OBR) for the treatment of MDR-TB.[3]

[4][11]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

trial.[3][4][11]

Patient Population: Adults with pulmonary, sputum culture-positive MDR-TB.[4]

Intervention:

Delamanid Group: Oral Delamanid (100 mg twice daily for 2 months, followed by 200 mg

once daily for 4 months) plus an OBR.[4]

Placebo Group: Placebo plus an OBR.[4]

The OBR was designed according to WHO and national guidelines.[4]

Primary Outcome: Time to sputum culture conversion over 6 months.[4]

Key Assessments:
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Sputum smear microscopy and culture at regular intervals.

Safety monitoring, including electrocardiograms (ECGs) for QT interval prolongation, and

adverse event reporting.

Pediatric Clinical Trial Protocol (NCT01856634 &
NCT01859923)

Objective: To assess the pharmacokinetics, safety, tolerability, and preliminary efficacy of

Delamanid in children with MDR-TB.[12]

Study Design: A Phase I/II, open-label, age de-escalation study followed by a 6-month

extension.[12]

Patient Population: Children from birth to 17 years of age with MDR-TB.[12]

Intervention: Delamanid administered with an OBR. Dosing was age- and weight-dependent,

with a pediatric formulation available for younger children.[12]

Key Assessments:

Pharmacokinetic sampling to determine drug exposure.

Safety and tolerability assessments.

Treatment outcomes at 24 months, defined by WHO criteria.[12]

Experimental Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9112969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9112969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9112969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9112969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9112969/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening
(MDR-TB Diagnosis)

Randomization

Delamanid + OBR

2:1

Placebo + OBR

6-Month Treatment Period

Post-Treatment Follow-up

Data Analysis
(Efficacy & Safety)

Click to download full resolution via product page

Generalized workflow for a randomized controlled trial of Delamanid.

Conclusion
Delamanid is a valuable addition to the therapeutic arsenal against multidrug-resistant

tuberculosis. Its unique mechanism of action, targeting mycolic acid synthesis, provides a

potent bactericidal effect. Clinical data have demonstrated its ability to improve treatment

outcomes, particularly when administered for at least six months as part of a comprehensive

regimen. Continued research and post-market surveillance are essential to further optimize its

use and to monitor for the emergence of resistance. The information provided in this guide
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serves as a foundational resource for scientists and researchers dedicated to advancing the

treatment of tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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